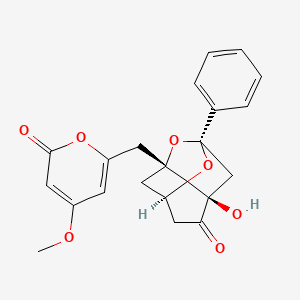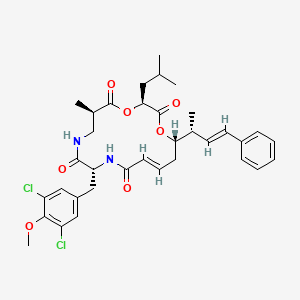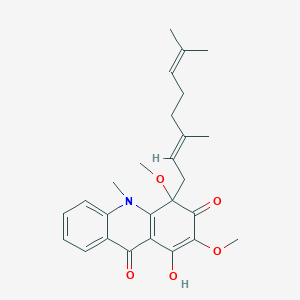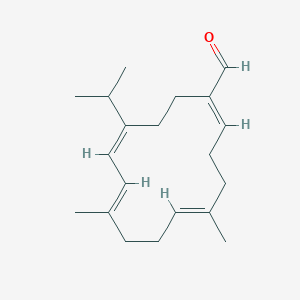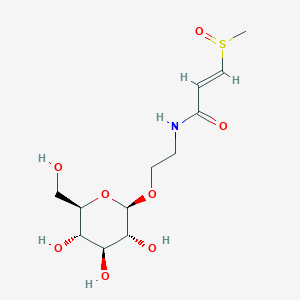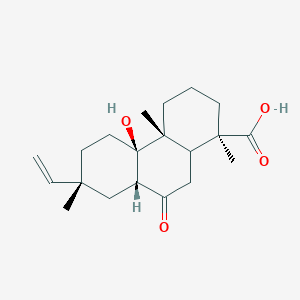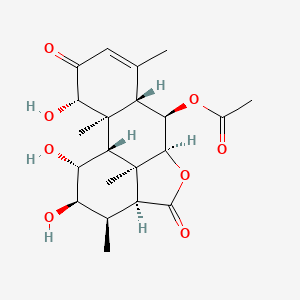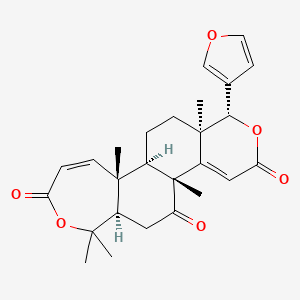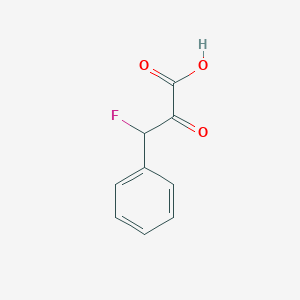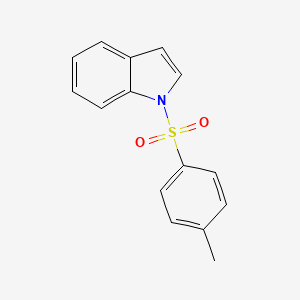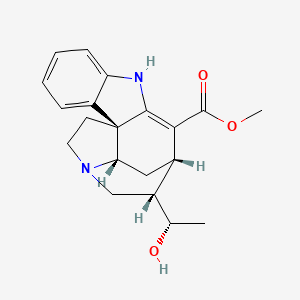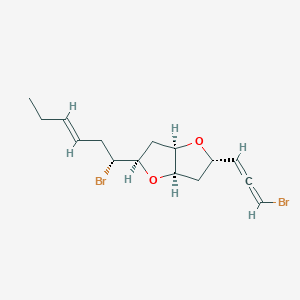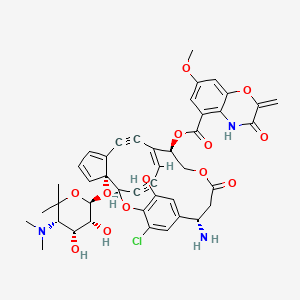
C-1027
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C-1027 is a macrolide. It has a role as a metabolite.
Aplicaciones Científicas De Investigación
Biosynthesis and Molecular Architecture
C-1027, a potent antitumor agent, is notable for its unique molecular structure and mechanism of action. The biosynthesis gene cluster of C-1027, identified in Streptomyces globisporus, comprises an iterative type I polyketide synthase, which is distinct from previously known bacterial polyketide synthases. This gene cluster highlights a general polyketide pathway for the biosynthesis of enediyne antibiotics and reveals a convergent strategy for the biosynthesis of the C-1027 chromophore from four building blocks (Liu, Christenson, Standage, & Shen, 2002).
Antitumor Mechanism and Chromophore Interaction
C-1027 is composed of a highly reactive chromophore and an apoprotein. The chromophore is responsible for DNA cleavage, while the apoprotein functions as its carrier. The interaction between these components, particularly the chromophore-mediated abstraction of hydrogens from the apoprotein, plays a crucial role in the antitumor activities of C-1027. A designed engineered C-1027 apoprotein has been shown to decelerate self-decomposition, enhancing stability and potentially improving anticancer efficacy (Usuki, Inoue, Hirama, Tanaka, et al., 2004).
Chromosomal and Telomere Dysfunction
Research on human colon carcinoma cells treated with C-1027 revealed significant chromosomal aberrations and telomere dysfunction. C-1027 induces a higher frequency of chromosome misrejoining compared to ionizing radiation, highlighting its potential as a potent cytotoxic agent. These chromosomal anomalies are not due to increased induction or reduced repair of DNA strand breaks, but rather due to the unique interaction of C-1027 with the genome (McHugh, Gawron, Matsui, & Beerman, 2005).
Apoprotein Structure and Function
The solution structures of the C-1027 apoprotein and its complex with the chromophore have been determined, revealing a hydrophobic pocket that binds the chromophore. This understanding of the apoprotein's structure is essential for grasping how it stabilizes and releases the chromophore, which is crucial for the antitumor activity of C-1027 (Tanaka, Fukuda-Ishisaka, Hirama, & Otani, 2001).
Gene Clustering and Antibiotic Production
Genes essential for the production of C-1027 in Streptomyces globisporus are clustered with the cagA gene, which encodes the C-1027 apoprotein. This clustering is significant for understanding the biosynthesis of C-1027 and offers a foundation for future genetic and biochemical investigations into its production (Liu & Shen, 2000).
Propiedades
Nombre del producto |
C-1027 |
|---|---|
Fórmula molecular |
C43H42ClN3O13 |
Peso molecular |
844.3 g/mol |
Nombre IUPAC |
[(1R,7S,12R,13E,20R)-7-amino-4-chloro-20-[(2S,3R,4R,5S)-5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-25-hydroxy-9-oxo-2,10-dioxatetracyclo[11.7.3.23,6.016,20]pentacosa-3(25),4,6(24),13(23),16,18-hexaen-14,21-diyn-12-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate |
InChI |
InChI=1S/C43H42ClN3O13/c1-21-39(52)46-34-26(17-25(54-6)18-30(34)56-21)40(53)57-31-20-55-33(49)19-28(45)23-15-27(44)37(29(48)16-23)58-32-11-7-9-22(31)12-13-24-10-8-14-43(24,32)60-41-36(51)35(50)38(47(4)5)42(2,3)59-41/h8-10,14-18,28,31-32,35-36,38,41,48,50-51H,1,19-20,45H2,2-6H3,(H,46,52)/b22-9+/t28-,31-,32+,35-,36+,38-,41-,43+/m0/s1 |
Clave InChI |
DGGZCXUXASNDAC-QQNGCVSVSA-N |
SMILES isomérico |
CC1([C@H]([C@H]([C@H]([C@@H](O1)O[C@]23C=CC=C2C#C/C/4=C\C#C[C@H]3OC5=C(C=C(C=C5Cl)[C@H](CC(=O)OC[C@@H]4OC(=O)C6=C7C(=CC(=C6)OC)OC(=C)C(=O)N7)N)O)O)O)N(C)C)C |
SMILES canónico |
CC1(C(C(C(C(O1)OC23C=CC=C2C#CC4=CC#CC3OC5=C(C=C(C=C5Cl)C(CC(=O)OCC4OC(=O)C6=C7C(=CC(=C6)OC)OC(=C)C(=O)N7)N)O)O)O)N(C)C)C |
Sinónimos |
C 1027 C-1027 C1027 chromophore C1027 chromoprotein lidamycin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-bromo-5-carboxymethyl-6,7-dihydro-1H, 5 H-pyrido[1,2,3-de]quinoxaline-2,3-dione](/img/structure/B1244431.png)
